molecular formula C15H24N4O B7573324 [4-(2-Methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone

[4-(2-Methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone

Cat. No. B7573324
M. Wt: 276.38 g/mol
InChI Key: VAUKNAFNVXMQKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(2-Methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone, also known as MPDL3280A, is a small molecule drug that has been developed by Roche for the treatment of cancer. This drug has been shown to inhibit the programmed death-ligand 1 (PD-L1) protein, which is a key factor in suppressing the immune system's response to cancer cells.

Mechanism of Action

[4-(2-Methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone works by blocking the PD-L1 protein, which is expressed on the surface of cancer cells and interacts with the PD-1 receptor on T cells to suppress their activity. By inhibiting PD-L1, [4-(2-Methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone can restore the immune system's ability to recognize and attack cancer cells. This mechanism of action has been validated in preclinical studies using mouse models of cancer (Herbst et al., 2014).
Biochemical and Physiological Effects:
[4-(2-Methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone has been shown to increase the number and activity of tumor-infiltrating T cells, which are important for antitumor immunity (Herbst et al., 2014). In addition, [4-(2-Methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone can induce the expression of interferon-gamma and other cytokines that promote T cell activation and proliferation (Herbst et al., 2014). These effects are thought to be responsible for the antitumor activity of [4-(2-Methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone.

Advantages and Limitations for Lab Experiments

One advantage of [4-(2-Methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone is its specificity for PD-L1, which reduces the risk of off-target effects. However, this specificity also limits its activity to tumors that express high levels of PD-L1, which may not be the case for all types of cancer. In addition, [4-(2-Methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone has a short half-life and requires frequent dosing, which may be a challenge in clinical practice.

Future Directions

There are several future directions for the development of [4-(2-Methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone and other PD-L1 inhibitors. One area of research is the identification of biomarkers that can predict which patients are most likely to respond to treatment with PD-L1 inhibitors. Another area of research is the combination of PD-L1 inhibitors with other immunotherapies or targeted therapies to enhance their antitumor activity. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of PD-L1 inhibitors in a broader range of cancer types and patient populations.

Synthesis Methods

The synthesis of [4-(2-Methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone involves several steps, including the preparation of 4-(2-methylpropyl)-1,4-diazepan-1-amine and 5-methylpyrazin-2-carboxylic acid, followed by coupling of the two compounds to form the final product. This synthesis method has been described in detail in a patent filed by Roche (WO2011033855A1).

Scientific Research Applications

[4-(2-Methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including lung cancer, bladder cancer, and melanoma. In a phase I trial, [4-(2-Methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone was found to be well-tolerated and showed promising antitumor activity in patients with advanced solid tumors (Herbst et al., 2014). Subsequent clinical trials have shown that [4-(2-Methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone can improve overall survival in patients with advanced non-small cell lung cancer (Reck et al., 2016) and bladder cancer (Rosenberg et al., 2016).

properties

IUPAC Name

[4-(2-methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c1-12(2)11-18-5-4-6-19(8-7-18)15(20)14-10-16-13(3)9-17-14/h9-10,12H,4-8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUKNAFNVXMQKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCCN(CC2)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-Methylpropyl)-1,4-diazepan-1-yl]-(5-methylpyrazin-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.